Vinaxanthone
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Overview
Description
Vinaxanthone is a naturally occurring compound isolated from the fungal strain Penicillium species. It has garnered significant attention due to its potent antibacterial properties, particularly as an inhibitor of the bacterial enzyme enoyl-acyl carrier protein reductase (FabI). This enzyme plays a crucial role in the fatty acid synthesis pathway of bacteria, making this compound a promising candidate for the development of new antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Vinaxanthone can be synthesized biomimetically from vanillin through an intermolecular Diels-Alder cycloaddition between two molecules of the precursor . The synthesis involves the following steps:
- Preparation of the precursor from vanillin.
- Intermolecular Diels-Alder cycloaddition to form the this compound structure.
- Purification and characterization of the final product.
Industrial Production Methods: this compound is also produced through fermentation of the fungal strain Penicillium species. The detailed procedure involves:
- Culturing the Penicillium species in a suitable medium.
- Isolation of this compound from the cultured broth.
- Purification using techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions: Vinaxanthone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound structure, enhancing its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups .
Scientific Research Applications
Vinaxanthone has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying Diels-Alder reactions and other organic transformations.
Biology: Investigated for its role in inhibiting bacterial fatty acid synthesis, making it a potential antibacterial agent.
Mechanism of Action
Vinaxanthone is structurally similar to other xanthone derivatives such as xanthofulvin and acremoxanthones. its unique ability to selectively inhibit FabI and its potential neuroregenerative properties set it apart from these compounds .
Comparison with Similar Compounds
Xanthofulvin: Another xanthone derivative with similar antibacterial properties.
Acremoxanthones: Xanthone dimers with complex structures and selective biological activities.
Vinaxanthone’s unique combination of antibacterial and neuroregenerative properties makes it a compound of significant interest for further research and development.
Properties
CAS No. |
133293-89-7 |
---|---|
Molecular Formula |
C28H16O14 |
Molecular Weight |
576.4 g/mol |
IUPAC Name |
5,7-diacetyl-6-(5-carboxy-6,7-dihydroxy-4-oxochromen-3-yl)-2,3-dihydroxy-9-oxoxanthene-1-carboxylic acid |
InChI |
InChI=1S/C28H16O14/c1-7(29)9-3-10-22(33)19-15(5-13(32)25(36)21(19)28(39)40)42-26(10)16(8(2)30)17(9)11-6-41-14-4-12(31)24(35)20(27(37)38)18(14)23(11)34/h3-6,31-32,35-36H,1-2H3,(H,37,38)(H,39,40) |
InChI Key |
MEYYEMQDVMMNNR-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(C(=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O)C(=O)C)C4=COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O |
Canonical SMILES |
CC(=O)C1=C(C(=C2C(=C1)C(=O)C3=C(O2)C=C(C(=C3C(=O)O)O)O)C(=O)C)C4=COC5=C(C4=O)C(=C(C(=C5)O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
411F SM-345431 vina-xanthone vinaxanthone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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